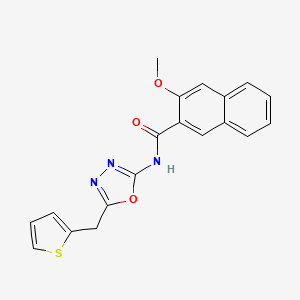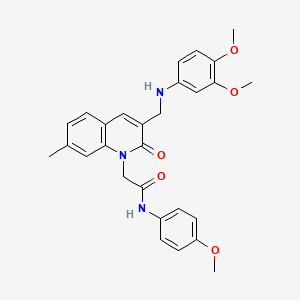
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O5 and its molecular weight is 487.556. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Structural Characterizations
Facile Synthesis Approaches : A study presented a high-yielding cyclization process for synthesizing related compounds, showcasing the synthesis of (±)-crispine A from readily available precursors through acyliminium ion cyclization (King, 2007).
Structural Aspects of Derivatives : Research on the structural aspects of two amide-containing isoquinoline derivatives highlighted their potential in forming gels and crystalline structures upon treatment with different acids, indicating significant structural versatility and applications in material science (Karmakar et al., 2007).
Practical Synthesis of Related Compounds : Another study detailed a practical synthesis route for a novel compound, emphasizing the methodological advancements in synthesizing quinoline derivatives with high purity and yield (Wenpeng et al., 2014).
Potential Biological Activities
Antimicrobial Properties : Novel quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in contributing to the development of new antimicrobial agents (Habib et al., 2013).
Antitumor Activity : A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, providing insights into the potential therapeutic applications of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Synthesis and Evaluation of Anticancer Agents : A study on the one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of these compounds as anticancer agents (Fang et al., 2016).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the queried compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the structural similarity to indole derivatives that the compound may interact with its targets by binding to them, thereby modulating their activity . This interaction could result in changes in cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Based on the biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels. These might include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, reduction of oxidative stress, and modulation of enzymatic activity.
Propriétés
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-5-6-19-14-20(16-29-22-9-12-25(35-3)26(15-22)36-4)28(33)31(24(19)13-18)17-27(32)30-21-7-10-23(34-2)11-8-21/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUJKZUIYCZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

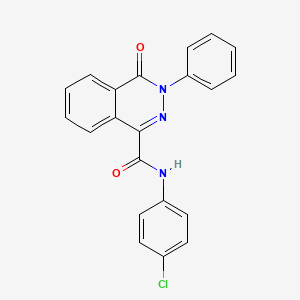

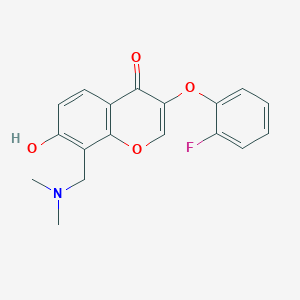
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
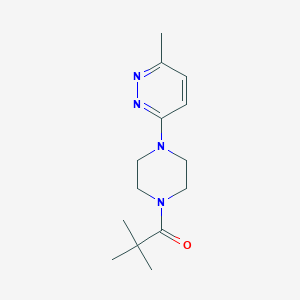
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)
![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)
![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)
